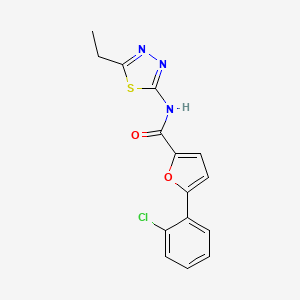
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C15H12ClN3O2S
- Molecular Weight : 333.79 g/mol
- CAS Number : 627042-76-6
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways that are crucial for microbial growth and cancer cell proliferation.
Target Pathways
- Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. It likely disrupts metabolic pathways essential for the survival of the bacterium.
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
Biological Activity Data
| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Not specified | |
| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |
| Anticancer | HepG2 (liver cancer) | Not specified |
Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value ranging from 3.77 to 24.79 µg/mL. The study noted that modifications on the phenyl ring could enhance activity, suggesting a structure-activity relationship that merits further exploration .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation. The compounds were shown to increase p53 levels in MCF-7 cells, leading to enhanced apoptotic signaling .
科学研究应用
Antimicrobial Activity
The compound has demonstrated efficacy against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. The mechanism likely involves the disruption of metabolic pathways essential for the survival of the bacterium.
Anticancer Activity
Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7) : Exhibited significant cytotoxicity with an IC50 value ranging from 3.77 to 24.79 µg/mL.
- Hepatocellular Carcinoma (HepG2) : Further studies are required to establish specific IC50 values.
Mechanism of Action :
The anticancer effects are attributed to the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.
Study 1: Anticancer Activity in MCF-7 Cells
In a study evaluating various thiadiazole derivatives, 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibited significant cytotoxicity against MCF-7 cells. The research highlighted that modifications on the phenyl ring could enhance activity, indicating a structure-activity relationship that warrants further exploration.
| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |
| Anticancer | HepG2 (liver cancer) | Not specified | |
| Antitubercular | Mycobacterium tuberculosis | Not specified |
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds similar to this one can induce apoptosis in cancer cells through caspase activation. In particular, the compounds were shown to increase p53 levels in MCF-7 cells, which leads to enhanced apoptotic signaling.
属性
IUPAC Name |
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRMETVZDHYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













